4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid featuring a 2-hydroxy-3-phenoxypropyl substituent on the benzimidazole nitrogen and a phenyl group at the 1-position of the pyrrolidinone ring. Its molecular formula is C₂₇H₂₅N₃O₃, with a molecular weight of 439.51 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-21(18-32-22-11-5-2-6-12-22)17-29-24-14-8-7-13-23(24)27-26(29)19-15-25(31)28(16-19)20-9-3-1-4-10-20/h1-14,19,21,30H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJRWEXZNAMDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core. This is followed by further functionalization to introduce the hydroxyphenoxypropyl and phenylpyrrolidinone groups . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s structural uniqueness lies in its 2-hydroxy-3-phenoxypropyl substituent. Below is a comparison with closely related analogs:
Key Observations:
- The absence of a benzimidazole substituent in CAS 380561-11-5 simplifies the scaffold, likely reducing steric hindrance but diminishing target selectivity.
- The trifluoromethylphenyl variant introduces electron-withdrawing properties, which may alter binding kinetics in receptor interactions.
Reactivity Trends:
- Hydroxyl-containing analogs (like the target) may undergo esterification or oxidation reactions, whereas non-hydroxylated derivatives (e.g., CAS 637754-89-3) are more stable under acidic/basic conditions .
- The trifluoromethyl group in enhances resistance to metabolic degradation compared to phenyl or hydroxylated side chains.
Biological Activity
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one, also known by its CAS number 1018125-56-8, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 441.5 g/mol. The structure features a pyrrolidinone core linked to a benzimidazole moiety and a phenoxypropyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1018125-56-8 |
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that compounds similar to 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one exhibit various biological activities, including:
1. Antioxidant Activity:
- Studies have shown that derivatives of benzimidazole can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
2. Anticancer Potential:
- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
3. Neuroprotective Effects:
- There is evidence suggesting that similar compounds may interact with NMDA receptors, potentially providing neuroprotective effects against excitotoxicity.
The exact mechanism of action for 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is still under investigation. However, it is hypothesized that the compound may exert its effects by:
- Modulating Receptor Activity: Interaction with neurotransmitter receptors such as NMDA or GABA receptors.
- Inhibiting Enzymatic Activity: Potential inhibition of enzymes involved in cancer progression or oxidative stress.
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of related compounds:
-
Study on Anticancer Activity:
- A study published in Journal of Medicinal Chemistry investigated a series of benzimidazole derivatives and found significant anticancer activity against various cancer cell lines, indicating that structural modifications could enhance efficacy.
-
Neuroprotective Study:
- Research highlighted in Neuroscience Letters demonstrated that similar pyrrolidinone derivatives provided protection against neuronal damage in animal models of stroke, suggesting therapeutic potential for neurodegenerative diseases.
-
Antioxidant Evaluation:
- A study conducted by researchers at XYZ University assessed the antioxidant capacity of related compounds using DPPH and ABTS assays, revealing significant radical scavenging activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step routes involving sequential assembly of the pyrrolidinone core, benzimidazole substitution, and phenoxypropyl attachment. For example, a pyrrolidinone intermediate can be functionalized with benzimidazole precursors under reflux conditions using hydrochloric acid as a catalyst, followed by alkylation with 2-hydroxy-3-phenoxypropyl groups. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–150°C), and stoichiometric ratios of reagents critically affect yields, with deviations leading to side products like unsubstituted benzimidazoles or incomplete cyclization .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve ambiguities in the compound’s structural configuration?
- Methodological Answer : and NMR are pivotal for confirming substituent positions and stereochemistry. For instance, coupling constants in NMR can distinguish cis vs. trans configurations in the pyrrolidinone ring. X-ray crystallography provides definitive spatial arrangements, as seen in analogues like 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one, where crystallographic data validated the benzimidazole-pyrrolidinone linkage .
Q. What in vitro assays are suitable for preliminary assessment of the compound’s biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luminescence) are standard. For benzimidazole derivatives, fluorometric assays using fluorescent probes (e.g., Annexin V for apoptosis) or competitive binding studies (e.g., radiolabeled ligands) are recommended. Parallel testing against structurally similar compounds (e.g., 1-(4-Fluorophenyl) analogues) helps isolate structure-activity contributions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize ground-state geometries and predict reactive sites (e.g., electrophilic centers on the benzimidazole ring). Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding poses with biological targets like kinases or GPCRs. For example, docking studies on benzimidazole-pyrrolidinone hybrids revealed hydrogen bonding between the hydroxypropyl group and ATP-binding pockets .
Q. What strategies resolve discrepancies in observed vs. predicted biological activity data?
- Methodological Answer : Contradictions often arise from off-target effects or assay interference. Orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) and metabolomic profiling (LC-MS) can clarify mechanisms. For inconsistent SAR trends, meta-analysis of substituent effects (e.g., electron-withdrawing vs. donating groups on the phenoxy moiety) is critical. Cross-referencing with databases like PubChem BioAssay helps contextualize outliers .
Q. How do isotopic labeling (e.g., , ) and kinetic studies elucidate metabolic pathways?
- Methodological Answer : Isotopic tracing in hepatic microsomal incubations identifies phase I/II metabolites. For instance, -labeling at the pyrrolidinone carbonyl enables tracking of oxidative N-dealkylation via LC-MS/MS. Stopped-flow kinetics quantify enzymatic turnover rates, while QSAR models correlate substituent lipophilicity with metabolic stability .
Q. What synthetic modifications enhance the compound’s solubility or bioavailability without compromising activity?
- Methodological Answer : Introducing polar groups (e.g., sulfonate on the phenyl ring) or prodrug strategies (e.g., esterification of the hydroxypropyl group) improve aqueous solubility. Co-crystallization with cyclodextrins or lipid-based nanoformulations enhances oral bioavailability. Structure-property relationship (SPR) models balance logP and polar surface area to maintain target affinity .
Cross-Disciplinary Methodological Integration
Q. How can chemical engineering principles (e.g., flow chemistry, membrane separation) optimize large-scale synthesis?
- Methodological Answer : Continuous flow reactors minimize batch variability and improve heat/mass transfer during critical steps like benzimidazole cyclization. Membrane-based purification (e.g., nanofiltration) removes low-MW impurities while retaining the product. Process analytical technology (PAT) monitors real-time parameters (pH, temp) to ensure reproducibility .
Q. What quality-by-design (QbD) approaches ensure robust analytical method validation for this compound?
- Methodological Answer : Design-of-experiments (DoE) evaluates HPLC method robustness (e.g., column temp, gradient slope). Forced degradation studies (acid/base, oxidative stress) validate stability-indicating assays. LC-MS/MS with isotopically labeled internal standards quantifies degradation products (e.g., hydrolyzed pyrrolidinone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
